Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate

Description

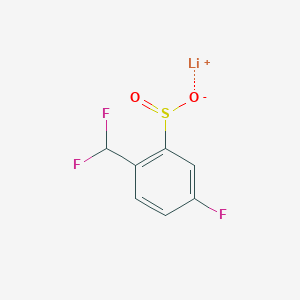

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is a fluorinated aromatic sulfinate salt characterized by a benzene ring substituted with a difluoromethyl group at position 2 and a fluorine atom at position 5. The sulfinate (-SO₂⁻) functional group at position 1 is stabilized by a lithium counterion. This compound’s structure leverages fluorine’s unique electronic and steric properties, which are critical in pharmaceutical and materials science applications. Fluorine substituents enhance metabolic stability, lipophilicity, and bioavailability by reducing basicity and altering electronic distribution .

Properties

Molecular Formula |

C7H4F3LiO2S |

|---|---|

Molecular Weight |

216.1 g/mol |

IUPAC Name |

lithium;2-(difluoromethyl)-5-fluorobenzenesulfinate |

InChI |

InChI=1S/C7H5F3O2S.Li/c8-4-1-2-5(7(9)10)6(3-4)13(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |

InChI Key |

JAZHOERLOLYENH-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=C(C=C1F)S(=O)[O-])C(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate generally involves:

- Synthesis of the difluoromethylated fluorobenzene sulfinate precursor.

- Introduction of lithium cation to form the lithium sulfinate salt.

- Purification steps including recrystallization to ensure high purity.

The key challenge lies in the selective difluoromethylation and the incorporation of lithium without introducing impurities.

Fluorination and Difluoromethylation Techniques

Difluoromethylation of aromatic compounds can be achieved using reagents such as difluoromethyl triflate (HCF2OTf) or difluoromethylnonaflate (HCF2ONf), which are electrophilic sources of the difluoromethyl group. The choice of solvent and base significantly influences the yield and selectivity of these reactions. For example, reactions conducted in acetonitrile with potassium hydroxide as base provide high yields of difluoromethyl ethers, a closely related class of compounds. Although this study focuses on ethers, the principles apply to sulfinate formation where difluoromethyl groups are introduced onto aromatic rings.

| Entry | Base (equiv) | Co-Solvent | Yield of Ar-OCF2H (%) | Yield of Ar-OTf (%) |

|---|---|---|---|---|

| 6 | 12 KOH | MeCN | 75 | 12 |

| 4 | 12 KOH | THF | 62 | 7 |

| 2 | 12 KOH | DMSO | 59 | 5 |

Table 1: Influence of solvent and base on difluoromethylation yields

Preparation of Lithium Sulfinate Salt

The lithium salt formation involves reacting the difluoromethylated sulfinate precursor with lithium sources such as lithium hydroxide, lithium carbonate, or other lithium bases under controlled conditions. Several patented methods describe the preparation of lithium bis(fluorosulfonyl)imide salts, which share mechanistic similarities with lithium difluoromethyl benzene sulfinates.

Solvent-Free Liquid-Liquid Reaction

A green and solvent-free method involves preparing a liquid lithium salt by reacting a polyhydroxy substrate, alkaline lithium salt, and glycidol under inert atmosphere, then mixing this with difluorosulfonyl imide to yield the lithium salt by solid-liquid separation without additional solvents. This method minimizes environmental impact and improves purity.

Fluorination Followed by Lithium Salt Formation

Another approach uses fluorination of bischlorosulfonimide with hydrogen fluoride in the presence of Lewis acid catalysts (e.g., SbCl5, TiCl4) to form difluorosulfonimide intermediates, which are then reacted with lithium bases in low-polar solvents such as hexane or toluene at low temperatures (0–5 °C) to form lithium salts.

Sulfuryl Fluoride Method

A patented method involves preparing lithium fluorosulfonamide, then reacting it with sulfuryl fluoride in the presence of a tertiary amine as an acid scavenger to form difluorosulfonimide ammonium salts. These are then converted to lithium salts by ion exchange and recrystallization steps using solvents like acetonitrile, dimethyl carbonate, and toluene to achieve high purity.

Purification and Quality Control

Purification typically involves:

- Filtration to remove insoluble impurities.

- Removal of solvents under reduced pressure.

- Recrystallization from weakly polar solvents (e.g., toluene, dichloromethane).

- Ion-exchange resin treatments to remove metal and anion impurities.

Analytical data such as ^19F-NMR, elemental analysis, and impurity profiling (Cl, SO4^2-, K, Na, Mg, Ca, Fe, Hg, Cr) confirm the high purity of the final lithium sulfinate product.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The solvent environment critically affects the yield and selectivity of difluoromethylation reactions, with acetonitrile and dimethyl carbonate being optimal solvents for high yields.

- Low temperature and controlled addition rates prevent side reactions and decomposition during lithium salt formation.

- Recycling of filtrates and solvents is feasible in some methods, reducing cost and environmental impact.

- Analytical techniques such as ^19F-NMR spectroscopy are essential for confirming the incorporation of difluoromethyl and fluorosulfinate groups and assessing purity.

- The presence of metal ions and anionic impurities is minimized by ion-exchange and recrystallization, crucial for applications requiring high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfinate group to a sulfide.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include difluoromethylated and fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate with structurally or functionally related compounds, emphasizing molecular properties, fluorination patterns, and applications.

Table 1: Key Comparative Data

*Estimated based on structural analogs.

Structural and Functional Differences

- Sulfinate vs. Carboxamide : The target compound’s sulfinate group (-SO₂⁻Li⁺) contrasts with the carboxamide (-CONH-) functional group in ’s analogs. Sulfinates are stronger leaving groups, enabling participation in nucleophilic substitution or cross-coupling reactions, whereas carboxamides are more stable and prevalent in drug design for hydrogen bonding .

- Aromatic vs. Heterocyclic Cores : Compared to the thiazole-based sulfinate in , the benzene ring in the target compound offers greater aromatic stability and distinct electronic effects. The thiazole’s methoxy group may enhance solubility, while the difluoromethyl group in the target compound increases lipophilicity.

Fluorination Patterns and Bioactivity

- Difluoromethyl vs. In contrast, the monofluorinated carboxamides in rely on fluorine’s inductive effects to modulate amine basicity .

- Positional Effects : The 5-fluoro substituent on the benzene ring may sterically hinder enzymatic degradation, a strategy observed in fluorinated pharmaceuticals to prolong half-life .

Physical Properties and Reactivity

- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~230 g/mol) is higher than the thiazole sulfinate (187.16 g/mol) , suggesting differences in solubility. Lithium sulfinates generally exhibit high polarity, favoring aqueous solubility, but fluorinated aryl groups may reduce this effect.

- Thermal Stability : While the target compound’s melting point is unreported, fluorinated carboxamides in show melting points of 134–190°C , likely due to crystalline packing enhanced by fluorine’s small size and strong dipole interactions.

Biological Activity

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanisms of action, and biological applications, supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHFOS

- SMILES : C1=CC(=C(C=C1F)S(=O)O)C(F)F

- InChIKey : ZVFUEDKCAXBTPP-UHFFFAOYSA-N

The compound features a lithium ion associated with a sulfinic acid derivative that includes difluoromethyl and fluorobenzene moieties. Its unique structure allows for various chemical reactions, including oxidation and substitution, which are critical in its biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride with lithium hydroxide in an organic solvent like tetrahydrofuran (THF). This method ensures high yields and purity under controlled conditions. Industrial methods may utilize continuous flow synthesis to enhance efficiency and scalability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit key glycolytic enzymes, making it a candidate for cancer therapy targeting metabolic pathways .

- Bioisosteric Properties : The compound can act as a bioisostere, mimicking other functional groups in drug design, which can enhance the efficacy of pharmaceutical agents.

Medicinal Chemistry

Research indicates that this compound has potential applications in developing pharmaceuticals aimed at neurological disorders and inflammatory diseases. Its fluorinated structure could improve drug stability and bioavailability compared to non-fluorinated analogs.

Case Studies

Several studies have explored the effects of fluorinated compounds on cancer cells:

- Fluorinated Derivatives in Cancer Therapy : A study demonstrated that halogenated derivatives of glucose analogs showed enhanced cytotoxic effects in glioblastoma cells, suggesting that similar modifications in this compound could yield potent anti-cancer agents .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate, and how can purity be optimized?

- Methodology : Synthesis typically involves sulfination of the parent benzene derivative using lithium sulfinate precursors. For fluorinated analogs, selective fluorination agents (e.g., DAST or Deoxo-Fluor) are employed to introduce difluoromethyl groups. Post-synthesis purification via column chromatography with methanol/buffer systems (e.g., sodium acetate-acetic acid at pH 4.6) enhances purity . Characterization by -/-NMR and HRMS is critical for confirming structural integrity, as demonstrated for related difluoromethylpyrazole carboxamides .

Q. How do the fluorine substituents influence the compound's physicochemical properties and reactivity?

- Methodology : The difluoromethyl and fluorobenzene groups enhance metabolic stability and lipophilicity via inductive effects, reducing basicity of adjacent functional groups. Fluorine's stereoelectronic effects can also alter molecular conformation, impacting protein-ligand interactions. Comparative studies using Cambridge Structural Database (CSD) analyses for fluorinated analogs reveal improved bioavailability and reduced metabolic degradation .

Q. What analytical techniques are essential for characterizing this compound in solution and solid states?

- Methodology :

- Solution-state : -NMR to monitor fluorine environments; HRMS for exact mass confirmation.

- Solid-state : X-ray crystallography to resolve crystal packing and confirm stereochemistry. For lithium sulfinate salts, FT-IR can identify sulfinate (SO) vibrational modes.

- Purity assessment : HPLC with UV detection (e.g., 254 nm) using methanol-buffer mobile phases (65:35 v/v) .

Advanced Research Questions

Q. How does the lithium counterion affect the sulfinate group's stability and reactivity in cross-coupling reactions?

- Methodology : Lithium ions coordinate with the sulfinate group, enhancing solubility in polar aprotic solvents (e.g., DMF, THF). However, under acidic conditions, protonation of the sulfinate can lead to decomposition. Kinetic studies using -NMR in DO/DMSO-d mixtures reveal that lithium sulfinates are stable at pH > 4 but degrade below pH 3. Comparative analysis with sodium/potassium sulfinates shows lithium's superior stability in anhydrous conditions .

Q. What experimental strategies resolve contradictions in reported solubility data for fluorinated sulfinate salts?

- Methodology : Discrepancies often arise from solvent polarity and hydration states. Use standardized protocols:

- Solubility testing : Shake-flask method in buffered solutions (pH 4–8) at 25°C.

- Hydration control : Karl Fischer titration to quantify water content in solid samples.

- Thermodynamic modeling : Hansen solubility parameters to predict miscibility in solvent blends. For example, lithium sulfinates exhibit higher solubility in methanol-water (70:30) than in acetonitrile .

Q. How can computational modeling predict the compound's interaction with biological targets, given its fluorinated aromatic system?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina with fluorinated ligand libraries. Account for fluorine's van der Waals radius and electrostatic potential.

- MD simulations : Analyze conformational stability of the difluoromethyl group in binding pockets (e.g., cytochrome P450 enzymes).

- CSD/PDB mining : Identify recurring fluorine-protein interactions (e.g., C–F⋯H–N hydrogen bonds) in analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.